Methyl 5-acetylpyrazine-2-carboxylate
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Overview
Description
Methyl 5-acetylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-acetylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as gamma-Al2O3 and metallic oxides (e.g., Mn, V, Ti, Sr) can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: 5-acetylpyrazine-2-carboxylic acid.
Reduction: 5-(hydroxymethyl)pyrazine-2-carboxylate.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties
Mechanism of Action
The mechanism of action of methyl 5-acetylpyrazine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.
5-acetylpyrazine-2-carboxylic acid: The carboxylic acid form of the compound.
2,5-dimethylpyrazine: A related pyrazine derivative with two methyl groups
Uniqueness
Its acetyl and ester groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 5-acetylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-3-10-7(4-9-6)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
ALRYKKFGZVOZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)OC |
Origin of Product |
United States |
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